![molecular formula C24H26N4O3 B12173426 4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide](/img/structure/B12173426.png)
4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide
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Overview
Description
4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a benzimidazole moiety, and various functional groups such as hydroxyl, methoxy, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis
The benzimidazole moiety can be synthesized separately through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The final step involves coupling the benzimidazole moiety with the quinoline core using amide bond formation reactions, typically employing reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas with palladium catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of quinoline-3-carboxaldehyde
Reduction: Formation of quinoline-3-carboxamide with an amine group
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzimidazole moiety can interact with nucleic acids, potentially interfering with DNA replication or transcription processes. Additionally, the quinoline core can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core and may exhibit similar chemical reactivity and biological activities.
Benzimidazole derivatives: These compounds contain the benzimidazole moiety and are known for their diverse pharmacological properties.
Carboxamide derivatives: These compounds have the carboxamide functional group and are often explored for their potential as enzyme inhibitors or therapeutic agents.
The uniqueness of this compound lies in its combination of these structural features, which imparts a distinct set of chemical and biological properties.
Biological Activity
The compound 4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide is a synthetic organic molecule belonging to the class of quinoline derivatives. Its unique structural features, including a quinoline backbone, hydroxy and methoxy substitutions, and a benzimidazole moiety, suggest significant potential for various biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Key Structural Features
Feature | Description |
---|---|
Quinoline Backbone | Provides a platform for biological interactions. |
Hydroxy Group | Enhances solubility and may influence reactivity. |
Methoxy Group | Modifies electronic properties and stability. |
Benzimidazole Moiety | Potentially increases anticancer and antimicrobial activity. |
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial activity. The mechanism of action is believed to involve the disruption of DNA synthesis in microbial cells. In vitro studies have shown that the compound demonstrates significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The dual functionality of the compound, due to the presence of both benzimidazole and quinoline moieties, enhances its anticancer properties. Studies have reported that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-468) and renal cancer (A498). The mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation: The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Protein Binding: Interaction with specific proteins involved in cell signaling pathways can lead to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can induce oxidative stress, contributing to apoptosis in cancer cells.
Study 1: Antimicrobial Evaluation
A study conducted by El Shehry et al. evaluated various quinoline derivatives for their antimicrobial efficacy. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL against Gram-positive bacteria, which is promising compared to standard antibiotics .
Study 2: Anticancer Screening
In another study focusing on hybrid imidazole/quinoline derivatives, the compound demonstrated selective cytotoxicity against renal cancer cells with an IC50 value of 15 µM. This suggests that it could be developed further as a targeted anticancer therapy .
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
8-methoxy-N-[5-(1-methylbenzimidazol-2-yl)pentyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H26N4O3/c1-28-19-11-6-5-10-18(19)27-21(28)13-4-3-7-14-25-24(30)17-15-26-22-16(23(17)29)9-8-12-20(22)31-2/h5-6,8-12,15H,3-4,7,13-14H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
OAFMJZKEBCTVQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4OC |
Origin of Product |
United States |
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